1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine

5-HT2A receptor binding psychedelic phenethylamine SAR radioligand displacement assay

1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine (CAS 214414-87-6), also designated 3C-AL or 4-allyloxy-3,5-dimethoxyamphetamine, is a synthetic psychedelic phenethylamine belonging to the 3C-scaline (α-methylated scaline) subclass. It is the amphetamine homolog of allylescaline, bearing an α-methyl group on the ethylamine side chain, and is structurally related to mescaline through 4-position alkoxy substitution.

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
CAS No. 214414-87-6
Cat. No. B13944095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine
CAS214414-87-6
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C(=C1)OC)OCC=C)OC)N
InChIInChI=1S/C14H21NO3/c1-5-6-18-14-12(16-3)8-11(7-10(2)15)9-13(14)17-4/h5,8-10H,1,6-7,15H2,2-4H3
InChIKeyROINMNZLTKSBPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine (3C-AL, CAS 214414-87-6): Procurement-Grade Profile of a 3C-Scaline Psychedelic Phenethylamine


1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine (CAS 214414-87-6), also designated 3C-AL or 4-allyloxy-3,5-dimethoxyamphetamine, is a synthetic psychedelic phenethylamine belonging to the 3C-scaline (α-methylated scaline) subclass [1]. It is the amphetamine homolog of allylescaline, bearing an α-methyl group on the ethylamine side chain, and is structurally related to mescaline through 4-position alkoxy substitution . The hydrochloride salt is a white crystalline solid with a melting point of 180–181°C, and the compound has a molecular formula of C14H21NO3 (MW 251.32 g/mol) [1]. 3C-AL acts as a serotonin 5-HT2 receptor agonist with weak to moderately high affinity for the 5-HT2A subtype and has been profiled alongside related scalines and 3C-scalines for receptor binding, functional activation, and transporter interactions in vitro [2].

Why 3C-AL (214414-87-6) Cannot Be Generically Substituted by Other Scalines or 3C-Scalines in Receptor Pharmacology Studies


Within the 4-alkoxy-3,5-dimethoxy substituted phenethylamine family, both the nature of the 4-alkoxy substituent and the presence or absence of an α-methyl group on the ethylamine side chain produce divergent receptor interaction profiles that preclude simple interchange [1]. The 3C-scalines (α-methylated amphetamines) exhibit a marginal preference for 5-HT2A over 5-HT2C and 5-HT1A receptors, whereas the non-α-methylated scalines show no such preference [1]. Furthermore, extending the 4-alkoxy substituent increases both 5-HT2A and 5-HT2C binding affinities and enhances 5-HT2A activation potency and efficacy, but the magnitude of these effects varies substantially between scaline and 3C-scaline pairs [1]. 3C-AL specifically bears a 4-allyloxy group and an α-methyl group, a combination that yields a unique quantitative receptor interaction signature distinct from mescaline, TMA, 3C-P, and the scaline counterpart allylescaline, as demonstrated in the comparative in vitro pharmacological profiling below [1].

3C-AL (CAS 214414-87-6) Quantitative Differentiation Evidence: Head-to-Head Pharmacological and Physicochemical Comparisons


5-HT2A Receptor Binding Affinity: 3C-AL vs. Mescaline – An 8.5-Fold Affinity Gain Driven by 4-Allyloxy Substitution and α-Methylation

In a standardized radioligand binding assay using [3H]ketanserin at human 5-HT2A receptors expressed in HEK 293 cells, 3C-AL exhibited a Ki of 1,100 ± 350 nM, representing an approximately 8.5-fold higher binding affinity compared to the parent compound mescaline (Ki = 9,400 ± 2,100 nM) [1]. This affinity gain is attributable to the combined effects of 4-allyloxy substitution (replacing the 4-methoxy of mescaline) and α-methylation of the ethylamine side chain, both of which independently contribute to enhanced 5-HT2A receptor engagement across the scaline/3C-scaline series [1]. The improvement is consistent with the class-level observation that scalines and 3C-scalines show up to a 63-fold increase in 5-HT2A binding affinity compared to mescaline [1].

5-HT2A receptor binding psychedelic phenethylamine SAR radioligand displacement assay

5-HT2A Receptor Activation Potency and Efficacy: 3C-AL Outperforms TMA by ~9-Fold in Potency and 1.5-Fold in Efficacy

In a functional calcium mobilization assay using NIH-3T3 fibroblasts expressing human 5-HT2A receptors, 3C-AL activated the receptor with an EC50 of 190 ± 30 nM and an efficacy (Emax) of 61 ± 9% relative to 5-HT (100%) [1]. In contrast, the corresponding unsubstituted 3C-scaline TMA (3,4,5-trimethoxyamphetamine), which lacks the 4-allyloxy extension, showed substantially weaker activation with an EC50 of 1,700 ± 400 nM and an Emax of only 40 ± 6% [1]. This represents a ~9-fold higher activation potency and a 1.5-fold higher efficacy for 3C-AL compared to TMA. 3C-AL's efficacy profile (61%) is intermediate between the highly efficacious 3C-P (Emax = 86 ± 0%) and the low-efficacy TMA, positioning it as a moderate-efficacy partial agonist suitable for studies where full 5-HT2A activation is not desired [1].

5-HT2A functional activation calcium mobilization assay psychedelic efficacy

5-HT2A vs. 5-HT2C Receptor Selectivity: Differentiated Preference Profile of 3C-AL Compared to MAL and 3C-P

3C-AL exhibits a 5-HT2A vs. 5-HT2C selectivity ratio of 1.7 (calculated as 5-HT2C Ki / 5-HT2A Ki = 1,700/1,100), indicating a modest preference for 5-HT2A over 5-HT2C [1]. This selectivity profile is quantitatively distinct from the closely related scaline MAL (methallylescaline), which shows no preference (selectivity ratio = 0.9, with Ki values of 550 nM at 5-HT2A and 520 nM at 5-HT2C), and from 3C-P, which exhibits a higher 5-HT2A preference (selectivity ratio = 2.0) [1]. The 1.7-fold selectivity of 3C-AL places it in an intermediate position within the 3C-scaline series, with meaningful implications for studies where differential engagement of 5-HT2A versus 5-HT2C receptors is a critical experimental variable [1].

5-HT2A/5-HT2C selectivity receptor subtype profiling serotonin receptor pharmacology

Monoamine Transporter Interaction Profile: Negligible Activity at hSERT, hNET, and hDAT Confirms Serotonergic Receptor-Mediated Mechanism

At a single high screening concentration, 3C-AL exhibited IC50 values of 3,600 ± 400 nM at the human norepinephrine transporter (hNET), 3,300 ± 500 nM at the human dopamine transporter (hDAT), and >8,700 nM at the human serotonin transporter (hSERT) in HEK 293 cells stably expressing each transporter [1]. These values indicate minimal interaction with monoamine transporters at pharmacologically relevant concentrations, consistent with the broader class observation that scalines and 3C-scalines lack potent affinity at non-serotonergic targets [1]. For comparison, MDMA (included as a reference compound in the same study) showed hNET IC50 = 370 ± 120 nM and hDAT IC50 = 2,400 ± 1,100 nM, confirming that 3C-AL's transporter profile is distinctly different from monoamine-releasing agents [1].

monoamine transporter selectivity off-target profiling hSERT hNET hDAT inhibition

Physicochemical Differentiation from Allylescaline: Molecular Weight, Lipophilicity, and Solid-State Characteristics

3C-AL differs from its scaline counterpart allylescaline (4-allyloxy-3,5-dimethoxyphenethylamine, CAS 39201-75-7) by the presence of an α-methyl group, resulting in a molecular weight increase from 237.29 g/mol to 251.32 g/mol and a computed LogP shift from approximately 1.8 (allylescaline) to 2.05 (3C-AL, ACD/LogP) [1]. The hydrochloride salt of 3C-AL crystallizes as a white solid with a defined melting point of 180–181°C, a characteristic that supports identity verification and purity assessment during procurement and formulation [1][2]. In contrast, the melting point of allylescaline hydrochloride is not as well-characterized in the primary literature . These physicochemical differences, while modest, are relevant for analytical method development, salt-form selection, and chromatographic separation from closely related scalines in complex mixtures [2].

physicochemical properties LogP comparison melting point differentiation procurement specification

Synthetic Route Specificity: Nitroethane Condensation Distinguishes 3C-AL from Nitromethane-Derived Allylescaline

3C-AL is synthesized from syringaldehyde via O-allylation with allyl iodide, followed by condensation with nitroethane and subsequent reduction, yielding the α-methylated amphetamine backbone [1]. In contrast, the scaline analog allylescaline is prepared via the same O-allylation step but employs nitromethane (rather than nitroethane) for condensation, producing the non-α-methylated phenethylamine scaffold [1][2]. This divergent use of nitroethane versus nitromethane as the key condensation reagent establishes a fundamental synthetic branch point that distinguishes the 3C-scaline series from the scaline series [1]. The hydrochloride salt of 3C-AL is obtained as white crystals with a melting point of 180–181°C, and the material used in pharmacological studies was verified at >98% purity [1][3].

synthetic chemistry precursor differentiation nitroethane condensation procurement authenticity

Optimal Research and Procurement Application Scenarios for 3C-AL (CAS 214414-87-6) Based on Verified Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of 4-Alkoxy Substitution Effects on 5-HT2A Receptor Activation in the 3C-Scaline Series

3C-AL is optimally suited as a reference compound in SAR studies systematically exploring how 4-alkoxy substituent variations modulate 5-HT2A receptor activation within the 3C-scaline series. Its well-characterized EC50 of 190 ± 30 nM and intermediate efficacy of 61 ± 9% at human 5-HT2A receptors, directly measured alongside TMA (EC50 1,700 nM, Emax 40%) and 3C-P (EC50 160 nM, Emax 86%) using identical assay conditions, provides a quantitatively anchored data point for the 4-allyloxy substituent [1]. This enables researchers to construct potency and efficacy trend lines across the 4-alkoxy homologous series (methoxy → ethoxy → propoxy → allyloxy) within a single methodologically consistent dataset, avoiding the interpretive confounds of cross-study comparisons [1].

Psychedelic-Assisted Therapy Drug Discovery Requiring 5-HT2A Partial Agonists with Defined Transporter Sparing

For drug discovery programs investigating 5-HT2A receptor partial agonists as potential candidates for psychedelic-assisted therapy, 3C-AL offers a pharmacologically de-risked profile: it activates 5-HT2A with moderate efficacy (61%) while demonstrating negligible activity at monoamine transporters (hNET IC50 >3,600 nM; hDAT IC50 >3,300 nM; hSERT IC50 >8,700 nM) [1]. This transporter-sparing profile, quantitatively established in the same assay platform used to characterize reference compounds such as MDMA, ensures that observed in vitro effects can be confidently attributed to 5-HT2 receptor engagement rather than to confounding monoamine release or reuptake inhibition [1]. The compound's ~8.5-fold binding affinity gain over mescaline further supports its use as a more potent tool compound for target engagement studies [1].

Analytical Reference Standard Procurement for Forensic and Toxicology Laboratories

3C-AL hydrochloride (CAS 214414-87-6) serves as a viable analytical reference standard for forensic and clinical toxicology laboratories requiring authenticated material to develop and validate chromatographic or mass spectrometric methods for detecting 3C-scalines in biological matrices. Its well-defined melting point (180–181°C), established molecular formula (C14H21NO3, MW 251.32), computed LogP (2.05), and >98% purity specification, combined with its synthetic provenance via the nitroethane condensation route, provide multiple orthogonal identity verification checkpoints that facilitate unambiguous differentiation from the common interfering analog allylescaline (MW 237.29) [1][2].

In Vitro Receptor Selectivity Profiling Panels Investigating 5-HT2A/5-HT2C Discrimination

In receptor selectivity profiling panels designed to assess 5-HT2A versus 5-HT2C discrimination, 3C-AL provides a quantitatively characterized reference ligand with a 5-HT2A/5-HT2C selectivity ratio of 1.7 [1]. This value is measurably distinct from the non-selective scaline MAL (ratio 0.9) and the more selective 3C-scaline 3C-P (ratio 2.0), all measured under identical radioligand binding conditions [1]. Including 3C-AL in selectivity panels thus adds a calibrated intermediate-selectivity data point that enhances the resolution of structure-selectivity relationship analyses and supports computational modeling of 5-HT2 receptor subtype pharmacophores [1].

Quote Request

Request a Quote for 1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.